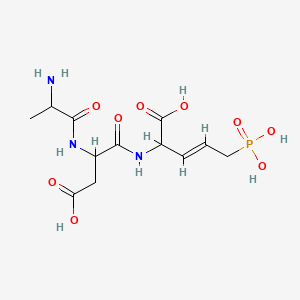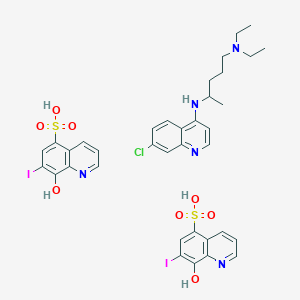
Isepamicinsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isepamicinsulfate is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is a derivative of gentamicin and is primarily used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. This compound is recognized for its stability against aminoglycoside-modifying enzymes, making it effective against resistant bacterial strains .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isepamicinsulfate typically begins with gentamicin B as the starting material. The process involves several steps:
Protection: Gentamicin B is protected using trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling: The intermediate reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.
Deprotection and Acidification: The intermediate is then deprotected and acidified using sulfuric acid to obtain a crude product.
Recrystallization: The crude product is recrystallized using anhydrous alcohol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with a short synthesis period and high product purity and yield .
化学反応の分析
Types of Reactions
Isepamicinsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学的研究の応用
Isepamicinsulfate has a wide range of scientific research applications:
Biology: It is studied for its interaction with bacterial ribosomes and its mechanism of action.
作用機序
Isepamicinsulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death . The compound’s stability against aminoglycoside-modifying enzymes enhances its effectiveness against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.
Gentamicin: The parent compound from which isepamicinsulfate is derived.
Tobramycin: An aminoglycoside with a similar mechanism of action.
Uniqueness
This compound is unique due to its stability against aminoglycoside-modifying enzymes, which makes it effective against resistant bacterial strains. This stability is a significant advantage over other aminoglycosides like gentamicin and tobramycin .
特性
分子式 |
C22H47N5O20S2 |
|---|---|
分子量 |
765.8 g/mol |
IUPAC名 |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4) |
InChIキー |
KENHPEYNCGCZOF-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


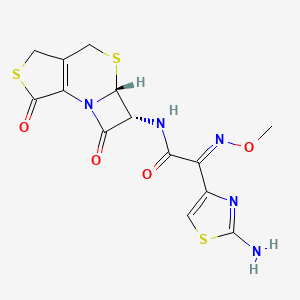
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)


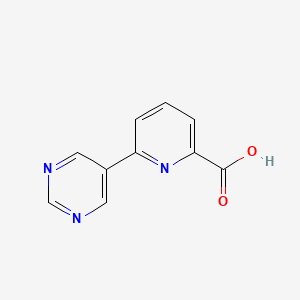
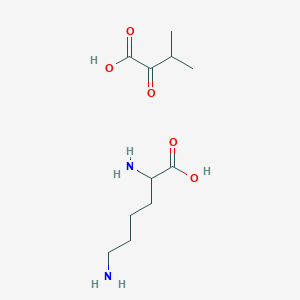

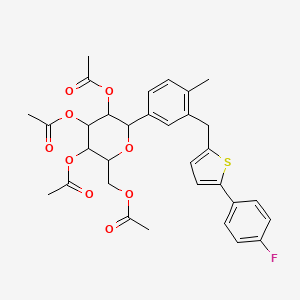
![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)

